molecular formula C9H6Cl2N2 B1487879 7,8-Dichloroquinolin-2-amine CAS No. 1339883-85-0

7,8-Dichloroquinolin-2-amine

Cat. No.: B1487879
CAS No.: 1339883-85-0
M. Wt: 213.06 g/mol
InChI Key: ZDJPZTMVFHTDJP-UHFFFAOYSA-N
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Description

7,8-Dichloroquinolin-2-amine is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.07 g/mol. It is a derivative of quinoline, featuring two chlorine atoms at the 7 and 8 positions of the quinoline ring and an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst, such as ferric chloride, to introduce chlorine atoms at the desired positions. Subsequently, the chlorinated quinoline undergoes amination through the reaction with ammonia or an amine source under high temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of 7,8-dichloroquinolin-2-amine may involve continuous flow reactors and large-scale reactors to handle the high temperatures and pressures required for the amination step. The process is optimized to ensure high yield and purity of the final product, with rigorous quality control measures in place to monitor the reaction conditions and the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloroquinolin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of quinone derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can reduce the compound to form hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, with nucleophiles such as sodium hydroxide or potassium iodide.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Substituted quinolines with different functional groups

Scientific Research Applications

7,8-Dichloroquinolin-2-amine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

  • Medicine: It has been explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

7,8-Dichloroquinolin-2-amine is similar to other quinoline derivatives, such as quinoline itself, 4-chloroquinoline, and 8-hydroxyquinoline. its unique structural features, including the presence of two chlorine atoms and an amine group, distinguish it from these compounds. These structural differences contribute to its distinct chemical reactivity and biological activity.

Comparison with Similar Compounds

  • Quinoline

  • 4-Chloroquinoline

  • 8-Hydroxyquinoline

  • 2-Aminoquinoline

  • 6-Methylquinoline

Properties

IUPAC Name

7,8-dichloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPZTMVFHTDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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